3-Bromo-5-(trifluoromethyl)isoxazole
Overview
Description
3-Bromo-5-(trifluoromethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl and bromo substituents, which impart unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-(trifluoromethyl)isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the formation of the isoxazole ring . Industrial production methods may employ microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
3-Bromo-5-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: As a dipolarophile, it can react with nitrile oxides to form isoxazole derivatives.
Common reagents used in these reactions include bases, acids, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The bromo substituent can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
3-Bromo-5-(trifluoromethyl)isoxazole can be compared with other isoxazole derivatives such as:
3,5-Diaryl isoxazoles: These compounds are known for their anticancer properties.
Fluoroisoxazoles: These derivatives exhibit unique biological activities due to the presence of fluorine atoms.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-1-2(10-9-3)4(6,7)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRHCAQNLPLUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376823 | |
Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-61-1 | |
Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(trifluoromethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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